3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone

Overview

Description

Molecular Structure Analysis

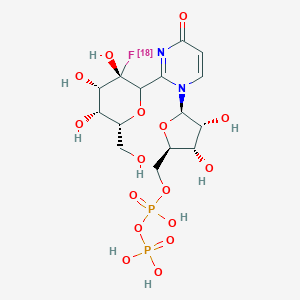

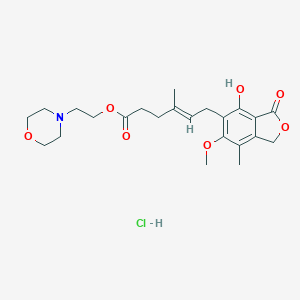

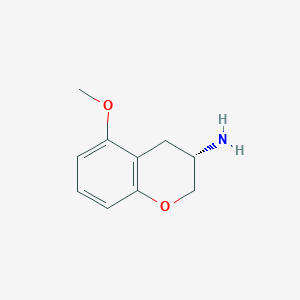

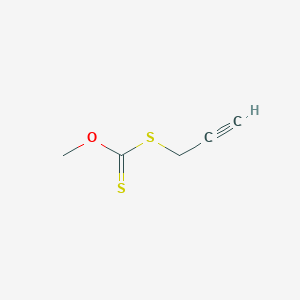

The molecular structure of 3-CHMDB consists of a benzoquinone core with a chlorine atom, a hydroxyl group, and a methyl group at positions 3, 5, and 2 respectively. Additionally, a decyl group is attached at position 6 .Physical And Chemical Properties Analysis

3-CHMDB has a density of 1.12g/cm3, a boiling point of 376.2ºC at 760mmHg, and a flash point of 181.3ºC . Its exact mass is 312.14900, and it has a LogP value of 4.99390, indicating its lipophilicity .Scientific Research Applications

Biological Research on Photosynthetic and Mammalian Enzyme Systems : This compound is a potential antimetabolite of plastoquinones, making it useful for research on photosynthetic and mammalian enzyme systems, primarily in photosynthesis (Bøler et al., 1972).

Synthesis of Heterocycles : It is used in the synthesis of heterocycles with a cyclopropyl substituent, which has implications in chemical synthesis and drug development (Pokhodylo, Matiichuk, & Obushak, 2010).

Antitumor Activity : The compound inhibits human tumor cell lines and shows antitumor activity against Walker carcinosarcoma 256 in rats, suggesting its potential in cancer research (Folkers, Porter, Bertino, & Moroson, 1978).

Delayed-Type Hypersensitivity and Tumor Suppression : It has potential therapeutic applications in treating delayed-type hypersensitivity and tumor suppression in mice (Kobayashi et al., 1984).

Study of Ubiquinone Binding Sites : The compound inhibits mitochondrial cytochrome b-c1 complex activity, which can be useful in studying ubiquinone binding sites in complexes (Gu, Yu, & Yu, 1989).

Radioactive Labeling : With a specific activity of 23.4 mCi/mmol, it is used in scientific research applications that involve radioactive labeling (Hayashi & Kato, 1985).

General Scientific Research Applications : The compound is also noted for its utility in various scientific research applications (Wang, Hu, & Yang, 2014).

Mitochondrial Succinate-Cytochrome C Reductase : Its derivatives have structural specificity and oxidation-reduction potential related to biological functions in mitochondrial succinate-cytochrome C reductase (Lian, Yan, & Jian, 1991).

Pest Control : Demonstrated 100% mortality against Formosan subterranean termites at low concentrations, indicating its potential use in pest control (Mozaina et al., 2008).

Detection of Carcinogens in Water : It's related to the detection of chloro- and bromo-benzoquinones in drinking water, which are suspected bladder carcinogens (Zhao et al., 2010).

properties

IUPAC Name |

3-chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO3/c1-3-4-5-6-7-8-9-10-11-13-15(19)12(2)14(18)17(21)16(13)20/h19H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYPMZPMAVGPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(C(=C(C(=O)C1=O)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923466 | |

| Record name | 3-Chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone | |

CAS RN |

120559-62-8 | |

| Record name | 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120559628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)

![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)